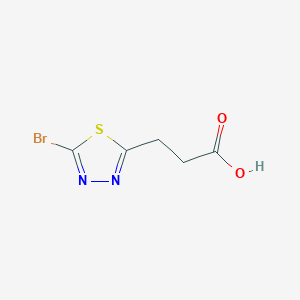

3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid is a chemical compound with the molecular formula C5H5BrN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms, and a propanoic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the bromo and propanoic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of thiosemicarbazide with bromine in the presence of a base can yield the desired thiadiazole ring . The subsequent introduction of the propanoic acid group can be achieved through various organic reactions, such as esterification or amidation, followed by hydrolysis to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions

Biologische Aktivität

3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid is a compound that belongs to the family of thiadiazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

The molecular formula of this compound is C5H5BrN2O2S. The synthesis typically involves the formation of the thiadiazole ring followed by the introduction of bromine and propanoic acid moieties. One common synthetic route includes the cyclization of thiosemicarbazide with bromine in the presence of a base to yield the desired thiadiazole structure.

The biological activity of thiadiazole derivatives, including this compound, is largely attributed to their ability to interact with various biological targets. These interactions often involve non-covalent bonding with proteins and nucleic acids through mechanisms such as hydrogen bonding and π-π stacking.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that these compounds possess activity against a range of bacterial strains and even some fungi. The antimicrobial efficacy is often linked to structural modifications within the thiadiazole ring .

Antinociceptive and Analgesic Effects

Several studies have reported that thiadiazole derivatives can exhibit antinociceptive effects comparable to standard analgesics. For example, certain derivatives have shown significant pain relief in animal models .

Anticonvulsant Properties

Thiadiazoles have also been investigated for their anticonvulsant properties. Some derivatives have demonstrated efficacy in reducing seizure activity in rodent models, suggesting potential for development into new anticonvulsant medications .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Compounds derived from the thiadiazole structure have been found to inhibit cell proliferation effectively, with some exhibiting IC50 values below 10 μM against multiple cancer types .

Summary of Biological Activities

Case Studies

- Antimicrobial Screening : A study conducted on various 1,3,4-thiadiazole derivatives found that those with specific substitutions exhibited enhanced antimicrobial properties against resistant bacterial strains .

- Anticonvulsant Evaluation : In a comparative study with established anticonvulsants like phenytoin and carbamazepine, certain thiadiazole derivatives showed promising results in reducing seizure frequency in rodent models .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid features a thiadiazole ring which is known for its ability to interact with biological macromolecules. The compound contains several functional groups that contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 13 |

| Pseudomonas aeruginosa | 12 |

These results suggest moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. It demonstrated effective inhibition against several fungal strains:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Aspergillus niger | 18 |

| Aspergillus fumigatus | 16 |

This indicates potential use in treating fungal infections .

Anticancer Properties

Studies have explored the anticancer potential of thiadiazole derivatives. In vitro tests have shown that compounds similar to this compound can induce cytotoxic effects on cancer cell lines. For instance, certain derivatives have been tested against the MCF-7 breast cancer cell line, showing promising results compared to standard chemotherapy agents like cisplatin .

Agricultural Applications

Thiadiazole derivatives are also recognized for their role in agriculture as potential agrochemicals. They exhibit properties that can enhance plant growth and resistance against pests and diseases. The incorporation of compounds like this compound into formulations could lead to the development of new fungicides or herbicides .

Materials Science

In materials science, this compound may serve as a precursor for synthesizing new materials with specific properties such as conductivity or fluorescence. The unique structural features of thiadiazoles allow them to be integrated into polymers or other composite materials for enhanced performance in electronic applications .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, researchers found that this compound exhibited a notable zone of inhibition against common pathogens. This study highlighted its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Activity Assessment

Another research effort focused on assessing the anticancer properties of thiadiazole derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity compared to traditional chemotherapeutics.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions at the Bromine Atom

The 5-bromo substituent on the thiadiazole ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions due to the electron-withdrawing nature of the sulfur and nitrogen atoms in the ring.

Key Findings :

-

The bromine atom activates the C5 position for substitution due to the electron-deficient thiadiazole ring .

-

Reactions with primary amines proceed via an SₙAr mechanism, forming stable C–N bonds .

Condensation Reactions of the Carboxylic Acid Group

The propanoic acid moiety participates in classical carboxylic acid reactivity, including esterification and amide bond formation.

Mechanistic Insights :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution .

-

Carbodiimide-mediated amidation (EDC/HOBt) minimizes racemization in chiral derivatives.

Cyclization Reactions Involving Both Functional Groups

The compound undergoes intramolecular cyclization when the carboxylic acid and thiadiazole ring interact under specific conditions.

Structural Implications :

-

Cyclization creates fused heterocyclic systems with enhanced π-conjugation, as confirmed by UV-Vis spectral shifts .

Electrochemical Reduction Pathways

The brominated thiadiazole ring exhibits reduction potential in cyclic voltammetry studies:

| Electrode Material | Electrolyte | E₁/₂ (V vs. Ag/AgCl) | Observed Product | Source Citation |

|---|---|---|---|---|

| Glassy Carbon | 0.1 M TBAP/ACN | −1.12 | 5-Hydro-1,3,4-thiadiazole | |

| Platinum | 0.1 M H₂SO₄ | −0.89 | Ring-opened disulfide |

Mechanistic Notes :

-

Two-electron reduction at −1.12 V leads to bromide elimination and hydrogenation of the thiadiazole ring .

-

Strong acidic conditions promote C–S bond cleavage, forming disulfide byproducts .

Cross-Coupling Reactions (Theoretical Predictions)

While not explicitly documented for this compound, analogous bromothiadiazoles participate in:

| Reaction Type | Predicted Conditions | Expected Product | Likelihood |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 5-Aryl-1,3,4-thiadiazol-2-yl-propanoic acid | High |

| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, NEt₃, THF | 5-Alkynyl-1,3,4-thiadiazol-2-yl-propanoic acid | Moderate |

Basis for Predictions :

Eigenschaften

IUPAC Name |

3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWMWOHORBXPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NN=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.